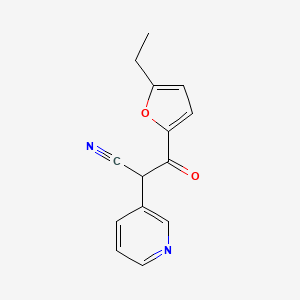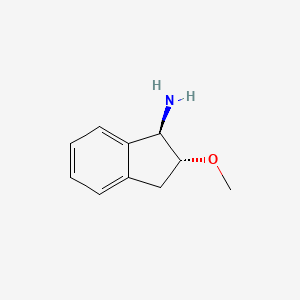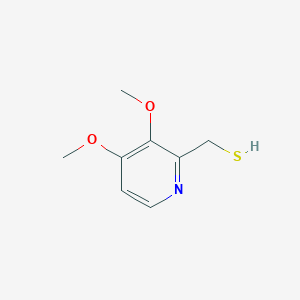
(3,4-Dimethoxypyridin-2-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethoxypyridin-2-yl)methanethiol is an organic compound with the molecular formula C8H11NO2S It is a derivative of pyridine, featuring methoxy groups at the 3 and 4 positions and a methanethiol group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxypyridin-2-yl)methanethiol typically involves the reaction of 3,4-dimethoxypyridine with a thiolating agent. One common method is the nucleophilic substitution reaction where 3,4-dimethoxypyridine is treated with methanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dimethoxypyridin-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler pyridine derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridine derivatives without methoxy groups.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
(3,4-Dimethoxypyridin-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule. It may interact with biological targets such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,4-Dimethoxypyridin-2-yl)methanethiol depends on its interaction with molecular targets. The methanethiol group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,4-Dimethoxypyridin-2-yl)methyl acetate: Similar structure but with an acetate group instead of a methanethiol group.
(3,4-Dimethoxypyridin-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanethiol group.
(3,4-Dimethoxypyridin-2-yl)methanone: Similar structure but with a carbonyl group instead of a methanethiol group.
Uniqueness
(3,4-Dimethoxypyridin-2-yl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different functional groups.
Eigenschaften
Molekularformel |
C8H11NO2S |
|---|---|
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
(3,4-dimethoxypyridin-2-yl)methanethiol |
InChI |
InChI=1S/C8H11NO2S/c1-10-7-3-4-9-6(5-12)8(7)11-2/h3-4,12H,5H2,1-2H3 |
InChI-Schlüssel |
XYOFJNVXEBHJEA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC=C1)CS)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride](/img/structure/B13518955.png)
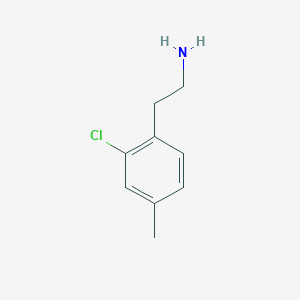
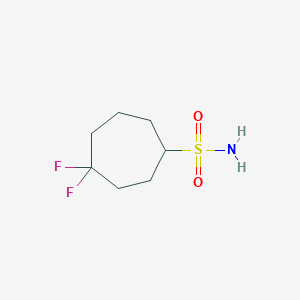
![Ethyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13518983.png)
![2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid](/img/structure/B13518986.png)



